tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate
Overview
Description
tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate is a complex organic compound used in various scientific research applications. It is known for its unique chemical structure, which includes a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a carbamate group. This compound is often utilized in peptide synthesis and other biochemical applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to deprotected or modified compounds .
Scientific Research Applications
tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the protected amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another compound used in peptide synthesis with similar protecting groups.
Boc-Lys(Fmoc)-OH: A compound with reversed protecting groups compared to tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate.
Fmoc-Lys(Mtt)-OH: A compound with a different protecting group (Mtt) for the lysine side chain.
Uniqueness
This compound is unique due to its combination of the Fmoc and tert-butyl protecting groups, which provide both stability and reactivity. This makes it particularly useful in complex peptide synthesis applications where precise control over the reaction conditions is required .
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXMECEIFEZAO-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118517 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146803-44-3 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146803-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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